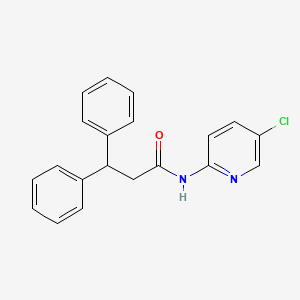
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide, also known as CP-945,598, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been found to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of various inflammatory conditions.
Wirkmechanismus
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been shown to reduce the production of reactive oxygen species (ROS) and to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation. N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has also been found to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide for lab experiments is its potency and selectivity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, one limitation of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide is its relatively short half-life, which may limit its effectiveness in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide. Another area of interest is the investigation of the neuroprotective effects of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the potential clinical applications of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide in the treatment of inflammatory conditions such as arthritis and colitis warrant further investigation.
Synthesemethoden
The synthesis of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 3,3-diphenylpropanoyl chloride in the presence of a base catalyst. The resulting product is purified by recrystallization to obtain N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been extensively studied for its potential therapeutic applications in various inflammatory conditions, including arthritis, colitis, and neuropathic pain. In preclinical studies, N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been shown to significantly reduce inflammation and pain in animal models of these conditions. Furthermore, N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been found to have a favorable safety profile, suggesting that it may be a promising candidate for clinical development.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-17-11-12-19(22-14-17)23-20(24)13-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,18H,13H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVWSMZJEOGPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=NC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)
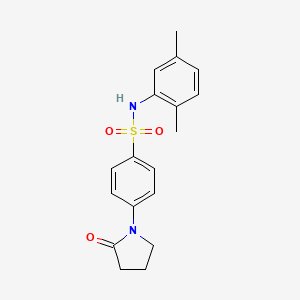
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5818317.png)
![3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818324.png)
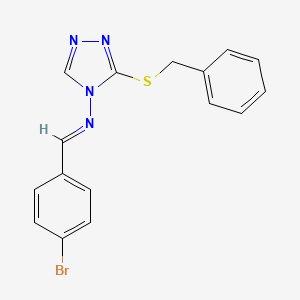
![4-[(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B5818342.png)
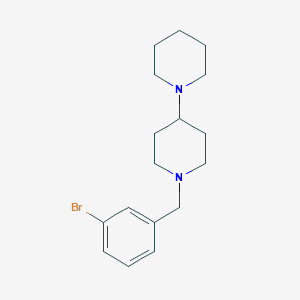
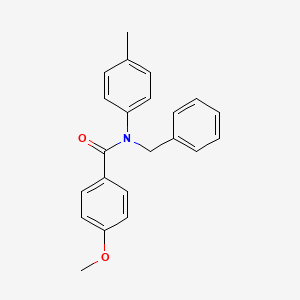
![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)
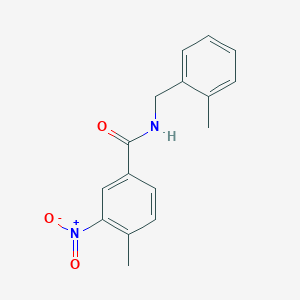


![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)